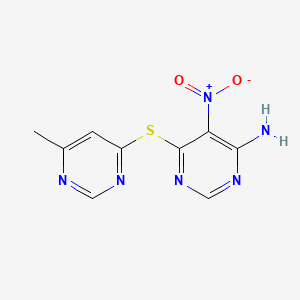

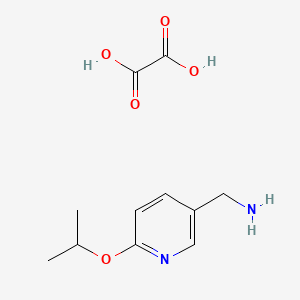

![molecular formula C20H18FN3O4 B2508645 6-(4-氟苄基)-4-(4-羟基-3-甲氧基苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮 CAS No. 1170522-06-1](/img/structure/B2508645.png)

6-(4-氟苄基)-4-(4-羟基-3-甲氧基苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione" is a heterocyclic molecule that appears to be related to the class of compounds known as pyrido[2,3-d]pyrimidines. These compounds have been the subject of research due to their interesting chemical properties and potential applications. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized and explored for their structural, spectral, and electronic characteristics, as well as for their potential biological activities, such as herbicidal properties .

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidine derivatives has been reported using efficient routes. For example, various (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been synthesized through a concise method, which might be similar to the synthesis of the compound . Additionally, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds has been achieved by cyclization reactions involving trifluoroacetoacetate ethyl with substituted urea, indicating that cyclization is a common strategy in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been confirmed using various spectral techniques, including 1H and 13C NMR, UV-visible, and FT-IR spectroscopy, as well as single-crystal X-ray diffraction analysis . These techniques could similarly be applied to determine the structure of "6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione".

Chemical Reactions Analysis

The reactivity of pyrido[2,3-d]pyrimidine derivatives can be explored through molecular electrostatic potential (MEP) analysis, which helps predict nucleophilic and electrophilic sites on the molecule. This analysis is crucial for understanding the types of chemical reactions the compound might undergo . Additionally, the herbicidal activity of a related compound, "3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione", suggests that these compounds can interact with biological systems, which could be due to specific chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives have been studied using density functional theory (DFT) and time-dependent DFT (TD-DFT) computations. These studies include the analysis of electronic structures, vibrational frequencies, and HOMO and LUMO energy values, which are important for understanding the stability and reactivity of the compounds. The band gap values for similar compounds have been found to range from 3.91 to 4.10 eV, which could be indicative of the electronic properties of the compound .

科学研究应用

酶抑制和激酶活性

具有相似结构特征的化合物,特别是那些基于嘧啶的衍生物,已被探索其酶抑制特性。例如,取代的咪唑和嘧啶衍生物显示出对 p38 丝裂原活化蛋白 (MAP) 激酶的选择性抑制。这些化合物因干扰促炎细胞因子释放而被认可,并因其对不同激酶酶的结合亲和力和选择性而被详细研究 (Scior 等,2011)。

有机合成和材料化学

嘧啶衍生物,包括 6-(4-氟苄基)-4-(4-羟基-3-甲氧基苯基)-3,4,6,7-四氢-1H-吡咯并[3,4-d]嘧啶-2,5-二酮,已在有机合成和材料化学中找到应用。与该化合物密切相关的吡喃嘧啶核心由于其合成多功能性和生物利用度而在制药工业中至关重要。综述详细介绍了杂化催化剂在吡喃嘧啶支架合成中的应用,强调了这些化合物在新药开发中的重要性 (Parmar, Vala, & Patel, 2023)。

光电材料

含有嘧啶环的化合物在光电领域具有重要意义。研究表明嘧啶和喹唑啉衍生物在制造有机发光二极管材料中的用途,包括白光 OLED 和高效红光磷光 OLED。这些化合物由于其电致发光特性而成为开发新型光电材料不可或缺的一部分 (Lipunova 等,2018)。

有机污染物的酶处理

嘧啶衍生物也可能在有机污染物的酶处理中发挥作用。特定氧化还原介体的存在可以提高底物降解的效率和范围,有可能将这些化合物定位为环境修复工作中的关键贡献者 (Husain & Husain, 2007)。

属性

IUPAC Name |

6-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-28-16-8-12(4-7-15(16)25)18-17-14(22-20(27)23-18)10-24(19(17)26)9-11-2-5-13(21)6-3-11/h2-8,18,25H,9-10H2,1H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIMBAPJWDMICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

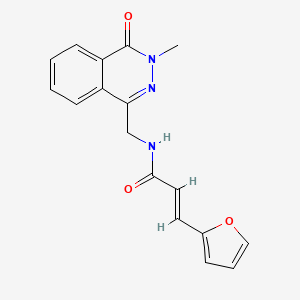

![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)

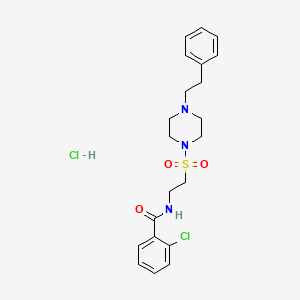

![3,4-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2508564.png)

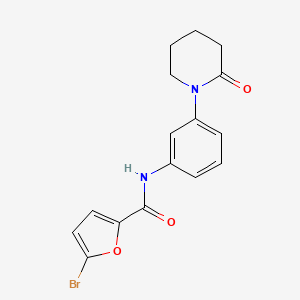

![[(1R,2R)-2-Thiophen-3-ylcyclopropyl]methanol](/img/structure/B2508565.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)